3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, a methyl group, and a piperazine ring bearing a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves a multi-step process:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: : The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazole, which is then cyclized with formamide to yield the pyrazolo[1,5-a]pyrimidine core.
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Substitution Reactions: : The next step involves the introduction of the 5-methyl group and the 7-[4-(2-methylphenyl)piperazin-1-yl] substituent. This can be accomplished through a series of substitution reactions, where the pyrazolo[1,5-a]pyrimidine core is first methylated using methyl iodide in the presence of a base such as potassium carbonate. Subsequently, the piperazine ring is introduced via nucleophilic substitution using 1-(2-methylphenyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any reducible functional groups present in the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in various bioassays to identify potential pharmacological properties.
Medicine: Due to its structural similarity to known bioactive molecules, it may be investigated for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds with similar structures can interact with various molecular targets such as enzymes, receptors, or ion channels. The piperazine moiety, for example, is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2-methylphenyl-substituted piperazine ring may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-5-3-4-6-22(17)28-11-13-29(14-12-28)23-15-18(2)27-24-21(16-26-30(23)24)19-7-9-20(25)10-8-19/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSLTQMQFFYEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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